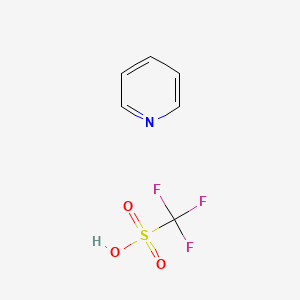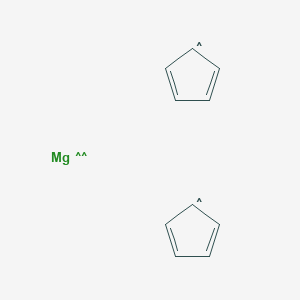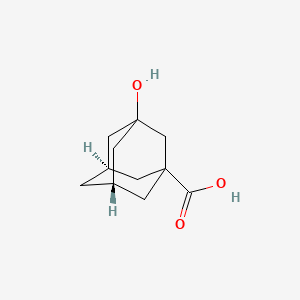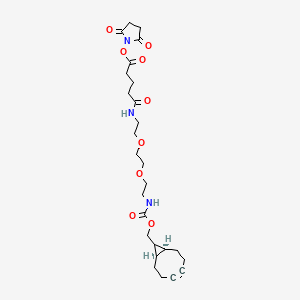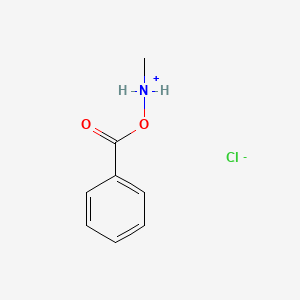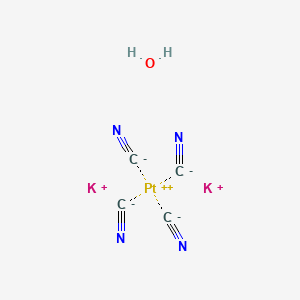
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C24H26BrO2P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphanium group and an ethoxy-oxobutyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethyl 4-bromobutyrate. The reaction is carried out under an inert atmosphere, such as argon, and the mixture is heated to 120°C under a condenser for 16 hours. After the reaction is complete, the mixture is allowed to cool to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining strict control over reaction conditions and ensuring the purity of the starting materials.
化学反応の分析
Types of Reactions
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the bromide ion is replaced by another nucleophile.
科学的研究の応用
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials
作用機序
The mechanism of action of (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its triphenylphosphanium group. This interaction can facilitate various chemical reactions, including nucleophilic substitution and redox reactions. The exact molecular pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- (3-ethoxycarbonylpropyl)-triphenylphosphonium bromide
- (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide
Uniqueness
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is unique due to its specific combination of the ethoxy-oxobutyl moiety and the triphenylphosphanium group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
特性
分子式 |
C24H27BrO2P+ |
|---|---|
分子量 |
458.3 g/mol |
IUPAC名 |
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1; |
InChIキー |
JPZMNVPVVYVXAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




